4-Chloro-5-hydroxyindole-3-acetic acid
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Overview
Description
4-Chloro-5-hydroxyindole-3-acetic acid is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxyindole-3-acetic acid typically involves the halogenation and hydroxylation of indole derivatives. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative can then be chlorinated and hydroxylated under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of indole derivatives often employs biocatalytic approaches. Microbial cell factories can convert indole into halogenated and oxygenated derivatives through fermentation processes . These methods are advantageous due to their sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-hydroxyindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyindole derivatives.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Chlorinating agents like thionyl chloride and hydroxylating agents like hydrogen peroxide are employed.
Major Products Formed: The major products formed from these reactions include various halogenated and hydroxylated indole derivatives, which have significant biological and industrial applications .
Scientific Research Applications
4-Chloro-5-hydroxyindole-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxyindole-3-acetic acid involves its interaction with various molecular targets and pathways. It is a product of the metabolism of serotonin and is formed by the oxidative deamination of serotonin by monoamine oxidase . The compound is subsequently cleared by an active transport mechanism, indicating its role in neurotransmitter regulation and signaling pathways .
Comparison with Similar Compounds
5-Hydroxyindole-3-acetic acid: A major metabolite of serotonin with similar biological activities.
3-Bromoindole: Another halogenated indole derivative with distinct chemical properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness: 4-Chloro-5-hydroxyindole-3-acetic acid is unique due to its specific halogenation and hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-(4-chloro-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-10-7(13)2-1-6-9(10)5(4-12-6)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15) |
InChI Key |
DCXMCANOEDXDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CC(=O)O)Cl)O |
Origin of Product |
United States |
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